molecular formula C6H8BF3N2O2 B1444633 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid CAS No. 1346665-27-7

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid

Cat. No. B1444633
M. Wt: 207.95 g/mol
InChI Key: ZTZOXIFXHVHNBB-UHFFFAOYSA-N
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Description

“2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is a chemical compound with the CAS Number: 1346665-27-7 . It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” were not found, boronic acids and their derivatives are generally synthesized through various borylation approaches . For instance, the Suzuki–Miyaura coupling is a prominent method for synthesizing boronic acids .


Molecular Structure Analysis

The molecular formula of “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is C6H8BF3N2O2 . The InChI Code is 1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids and their derivatives, including “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid”, are known to participate in a variety of chemical reactions. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The molecular weight of “2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid” is 207.95 . It is typically stored in a freezer .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid has been utilized in cross-coupling reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, related compounds, have been used as precursors in Sonogashira-type cross-coupling reactions with various alkynes to obtain alkynylpyrazoles. These reactions facilitate the creation of diverse condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones (Arbačiauskienė et al., 2011).

Catalytic Applications

  • Novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilicas, possibly incorporating structures similar to 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, have been synthesized and characterized. They have demonstrated efficient nanocatalytic activity for the synthesis of tetrahydrobenzo[b]pyrans (Norouzi et al., 2018).

Materials Science and Ligand Synthesis

  • Trifluoromethylated pyrazoles, which are structurally similar to 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, have been synthesized for use in materials science. For instance, metal complexes containing the 2-pyridyl pyrazolate ligand have been prepared, where the ligand's structure includes a trifluoromethyl group, demonstrating unique properties such as strong room-temperature phosphorescence in solution (Wu et al., 2003).

properties

IUPAC Name

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BF3N2O2/c1-2-12-5(7(13)14)3-4(11-12)6(8,9)10/h3,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZOXIFXHVHNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1CC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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